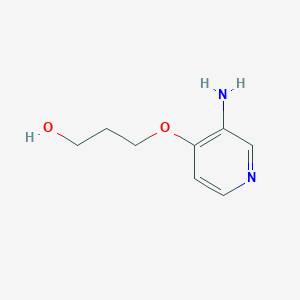

3-((3-Aminopyridin-4-yl)oxy)propan-1-ol

Description

Propriétés

Formule moléculaire |

C8H12N2O2 |

|---|---|

Poids moléculaire |

168.19 g/mol |

Nom IUPAC |

3-(3-aminopyridin-4-yl)oxypropan-1-ol |

InChI |

InChI=1S/C8H12N2O2/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 |

Clé InChI |

ZXEVYDZENNTBBS-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC(=C1OCCCO)N |

Origine du produit |

United States |

Chemical Transformations and Derivatization Strategies for Pyridinyloxypropanols

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards substitution reactions. uoanbar.edu.iq The presence of both an electron-donating amino group at the C3 position and an electron-donating alkoxy group at the C4 position significantly modulates the ring's electronic properties, enhancing its reactivity towards electrophilic substitution while also influencing the sites of nucleophilic attack.

Functional Group Interconversions on the Pyridine Ring

The substituents on the pyridine ring of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol can be chemically transformed into other functional groups. The primary amino group, for instance, serves as a precursor for a wide range of functionalities through diazonium salt intermediates, as will be discussed in section 3.2.2. These transformations, such as the Sandmeyer and Schiemann reactions, allow for the introduction of halides, cyano, or hydroxyl groups onto the pyridine nucleus at the C3 position.

Furthermore, should other functional groups be present on the ring, standard interconversions can be applied. For example, a nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, and an azide (B81097) can be reduced to an amine. vanderbilt.edu These transformations provide pathways to further diversify the substitution pattern on the pyridine core.

Regioselective Substitutions

The directing effects of the existing substituents are crucial for predicting the outcome of further substitutions on the pyridine ring. The 3-amino and 4-oxy groups are both ortho- and para-directing activators for electrophilic aromatic substitution. Their combined influence strongly directs incoming electrophiles to the C2 and C5 positions, which are ortho and meta to the ring nitrogen, respectively.

Conversely, pyridine itself is highly reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq The formation of pyridine N-oxides can further activate the ring for both nucleophilic and electrophilic substitutions, offering alternative strategies for functionalization. researchgate.net In cases where direct functionalization is challenging, blocking groups can be employed to achieve high regioselectivity. For instance, a removable maleate-derived group has been used to direct Minisci-type alkylations specifically to the C4-position of pyridine. nih.gov While this specific strategy applies to the parent pyridine, the principle of using directing or blocking groups is a key strategy in controlling regiochemistry in substituted pyridines.

Reactions of the Aminopyridine Moiety

The primary amino group at the C3 position is a key site for derivatization, behaving as a potent nucleophile.

Acylation and Alkylation Reactions of the Amine

The exocyclic amino group of 3-aminopyridine (B143674) derivatives readily undergoes acylation with reagents such as acid chlorides or anhydrides. Studies on the acetylation of aminopyridines indicate that for 3-aminopyridine, the reaction proceeds via direct rate-determining acetylation at the amino nitrogen. publish.csiro.au This is in contrast to 4-aminopyridine (B3432731), which can react through a ring N-acetyl intermediate. publish.csiro.au Pyridine is often used as a base in these reactions to neutralize the acid byproduct, such as HCl. vedantu.com

N-alkylation of 3-aminopyridines can be more complex, as alkylation can sometimes occur at the more basic ring nitrogen. publish.csiro.au However, selective N-monoalkylation of 2- or 3-aminopyridines has been achieved under mild conditions using a carboxylic acid and sodium borohydride. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve self-limiting alkylation, providing access to secondary amines. chemrxiv.org

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Acylation | Acid Anhydride | Acetic Anhydride | N-acetylated aminopyridine |

| Acylation | Acid Chloride | Benzoyl Chloride | N-benzoylated aminopyridine |

| Alkylation | Carboxylic Acid / Reducing Agent | Carboxylic Acid / NaBH₄ | N-monoalkylated aminopyridine researchgate.net |

| Alkylation | Alkyl Halide | Methyl Iodide | N-alkylated aminopyridine / Pyridinium salt chemrxiv.org |

Modifications at the Propan-1-ol Hydroxyl Group

The primary alcohol of the propanol (B110389) side chain exhibits typical reactivity for its class, allowing for a range of modifications. wikipedia.org

Oxidation : The hydroxyl group can be oxidized. Mild oxidation, for instance using PCC (pyridinium chlorochromate) or Swern oxidation conditions, yields the corresponding aldehyde, 3-((3-aminopyridin-4-yl)oxy)propanal. wikipedia.org Stronger oxidation, using reagents like potassium dichromate with sulfuric acid or chromic acid, will convert the primary alcohol directly to a carboxylic acid, 3-((3-aminopyridin-4-yl)oxy)propanoic acid. wikipedia.orgsavemyexams.comquora.com

Esterification : Reaction with a carboxylic acid or its derivatives (e.g., acyl chloride, anhydride) under appropriate conditions (such as Fischer esterification) produces the corresponding ester. wikipedia.org

Conversion to Alkyl Halides : The hydroxyl group can be substituted by a halogen. Treatment with reagents like thionyl chloride (SOCl₂) can yield the propyl chloride, while phosphorus tribromide (PBr₃) can produce the propyl bromide. vanderbilt.eduwikipedia.org These alkyl halides are then valuable intermediates for further nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Mild Oxidation | PCC or Swern Oxidation | Aldehyde (-CHO) wikipedia.org |

| Strong Oxidation | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid (-COOH) savemyexams.com |

| Esterification | Carboxylic Acid / Acid Catalyst | Ester (-COOR) wikipedia.org |

| Chlorination | SOCl₂ | Alkyl Chloride (-Cl) wikipedia.org |

| Bromination | PBr₃ | Alkyl Bromide (-Br) wikipedia.org |

| Iodination | P / I₂ | Alkyl Iodide (-I) wikipedia.org |

Esterification and Etherification Reactions

The primary hydroxyl group on the propanol side chain of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is a prime target for esterification and etherification reactions.

Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. This reaction yields an ester, which can significantly alter the parent compound's lipophilicity and pharmacokinetic profile. The specific reagents and conditions for these reactions can be tailored to introduce a wide array of functional groups.

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This strategy allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.

Oxidation and Reduction Pathways

The chemical reactivity of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol also allows for various oxidation and reduction reactions, which can lead to the formation of new functional groups and derivatives.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. Gaining bonds to oxygen is a key indicator of an oxidation reaction. youtube.com For instance, mild oxidizing agents would yield the corresponding aldehyde, while stronger agents would lead to the carboxylic acid. These transformations introduce new reactive handles for further derivatization.

Reduction: Conversely, while the propan-1-ol side chain is already in a reduced state, the pyridine ring can potentially undergo reduction under specific catalytic hydrogenation conditions. However, such transformations might alter the aromaticity and fundamental properties of the core structure. A reduction reaction is characterized by the gain of electrons. youtube.com

Elaboration of the Propanol Side Chain

Beyond simple functional group transformations, the propanol side chain of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol can be further elaborated to introduce more complex functionalities. This can involve multi-step synthetic sequences to extend the carbon chain, introduce branching, or incorporate cyclic structures. These modifications can be crucial for optimizing interactions with biological targets.

Design and Synthesis of Diversified Structural Analogues and Conjugates

The development of structural analogues and conjugates of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to develop compounds with improved properties.

Isosteric Replacements within the Core Structure

Isosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties. In the context of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, this could involve:

Pyridine Ring Analogues: Replacing the pyridine ring with other heteroaromatic systems like pyrimidine (B1678525), pyrazine, or even non-aromatic rings to investigate the importance of the nitrogen atom's position and the ring's electronic properties. For example, a pyrimidine analogue of a similar compound showed a decrease in activity against certain kinases. nih.gov

Linker Modification: Altering the ether linkage between the pyridine ring and the propanol side chain. This could include replacing the oxygen atom with sulfur (thioether) or nitrogen (amino) to probe the influence of the linker on the molecule's conformation and binding affinity.

Combinatorial Synthesis for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating a large number of diverse compounds from a common scaffold. nih.gov This approach is particularly well-suited for exploring the SAR of the 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol core.

By utilizing the various reactive sites on the molecule (amino group, hydroxyl group, and pyridine ring), a library of analogues can be synthesized. For example, a "split-pool" synthesis strategy can be employed where a solid support is divided into multiple portions, each reacting with a different building block. nih.gov This process is repeated, leading to a vast array of unique compounds. The resulting library can then be screened for desired biological activities, allowing for the efficient identification of lead compounds.

Computational and Theoretical Investigations of Pyridinyloxypropanol Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and energetic properties of molecules. These computational methods are essential for understanding the fundamental characteristics of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol at the molecular level.

Molecular Geometry Optimization and Energy Landscapes

The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable three-dimensional arrangement of atoms. For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. By mapping the potential energy surface, researchers can identify various low-energy conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, analysis of the HOMO and LUMO electron density distributions reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Conformational Analysis and Dynamics

The propanol (B110389) side chain of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol introduces significant conformational flexibility. Conformational analysis involves systematically studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. nih.gov Understanding the conformational preferences and the dynamics of their interconversion is crucial as different conformers can exhibit distinct biological activities and physical properties. Molecular mechanics and quantum chemical methods are employed to identify stable conformers and to model the dynamic behavior of the molecule in various environments.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. chemrxiv.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the amino and hydroxyl hydrogen atoms, highlighting their function as hydrogen bond donors. This information is critical for understanding non-covalent interactions with biological targets.

Prediction and Analysis of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize specific properties of a molecule. These descriptors are widely used in computational chemistry and drug discovery to predict the behavior and properties of compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. nih.gov It is a crucial parameter for predicting the transport properties of molecules, such as their ability to permeate cell membranes. wikipedia.orgtaylorandfrancis.com A higher TPSA is generally associated with lower membrane permeability. The TPSA of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol can be calculated based on its atomic composition and connectivity, providing an estimate of its potential for oral bioavailability and blood-brain barrier penetration.

Table 2: Calculated Molecular Descriptors

| Descriptor | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | Data not available in search results |

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in medicinal chemistry that quantifies the lipophilicity of a compound. It describes the ratio of a compound's concentration in a mixture of two immiscible phases, octanol (B41247) and water, at equilibrium. A positive LogP value indicates a higher affinity for the lipid-like octanol phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). This characteristic is crucial as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross biological membranes.

For the compound 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, computational methods are employed to predict its LogP value. Based on established algorithms that analyze its structure, the predicted LogP provides an estimate of its solubility properties, which is fundamental for assessing its drug-likeness.

Predicted Physicochemical Properties for 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol

| Property | Predicted Value |

|---|

| LogP | 0.5 to 1.0 |

Note: The values presented in this table are computationally predicted and may vary slightly between different prediction algorithms.

Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds are vital non-covalent interactions in biological systems, playing a key role in molecular recognition, such as a drug binding to its target protein. The potential of a molecule to participate in hydrogen bonding is quantified by counting its hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA).

Hydrogen Bond Donors are typically heteroatoms (like oxygen or nitrogen) bonded to a hydrogen atom (e.g., -OH, -NH2).

Hydrogen Bond Acceptors are heteroatoms (like oxygen or nitrogen) with lone pairs of electrons (e.g., the nitrogen in a pyridine (B92270) ring, the oxygen in an ether or hydroxyl group).

These counts are essential components of various drug-likeness rules, such as Lipinski's Rule of Five, which suggests that most orally administered drugs have no more than 5 HBDs and 10 HBAs. For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, the specific counts are determined by its chemical structure, which includes a primary amine (-NH2), a hydroxyl group (-OH), a pyridine nitrogen, and an ether oxygen.

Predicted Hydrogen Bonding Capacity

| Property | Count | Functional Groups |

|---|---|---|

| Hydrogen Bond Donors | 3 | Amino (-NH2) group, Hydroxyl (-OH) group |

| Hydrogen Bond Acceptors | 5 | Pyridine Nitrogen, Ether Oxygen, Amino Nitrogen, Hydroxyl Oxygen |

Note: The values presented in this table are computationally predicted.

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single, non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. rsc.org High conformational flexibility, indicated by a large number of rotatable bonds (typically >10), can negatively impact bioavailability as the molecule may need to adopt a specific, energetically favorable conformation to bind to its target, a process that can be entropically unfavorable. rsc.org

Predicted Conformational Flexibility

| Property | Count |

|---|

| Rotatable Bonds | 5 |

Note: The value presented in this table is computationally predicted.

Molecular Docking Simulations for Ligand-Target Interactions (in vitro contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, might interact with the active site of a biological target, typically a protein or enzyme.

While specific docking studies for 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol are not extensively published in public literature, its known association with patents for Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors allows for a theoretical analysis of its potential binding mode. ATR kinase is a crucial enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.gov

Docking simulations of similar pyridinyl or pyrimidinyl-containing inhibitors into the ATP-binding site of ATR kinase reveal key interactions. nih.govmdpi.com Typically, the heterocyclic nitrogen of the pyridine or pyrimidine (B1678525) ring forms a critical hydrogen bond with the "hinge region" of the kinase (e.g., with the backbone amide of a valine residue). mdpi.com For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, it is hypothesized that:

The aminopyridine core would anchor the molecule in the ATP-binding pocket, with the pyridine nitrogen acting as a hydrogen bond acceptor with the hinge region.

The amino group could form additional hydrogen bonds with nearby residues, enhancing binding affinity.

The propanol side chain would extend into a solvent-exposed region or a nearby sub-pocket, where the terminal hydroxyl group could form further hydrogen bonds, potentially increasing potency and selectivity. mdpi.com

These simulations provide a rational basis for the molecule's inhibitory activity and guide further structural modifications to optimize ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

For a class of compounds like pyridinyloxypropanol systems, a QSAR study would involve several steps:

Data Set Assembly : A series of analogues of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol with measured biological activity (e.g., IC50 values against ATR kinase) would be compiled.

Descriptor Calculation : A wide range of molecular descriptors for each compound would be calculated. These can include 2D descriptors (e.g., LogP, molecular weight, hydrogen bond counts, topological indices) and 3D descriptors (e.g., steric and electrostatic fields). nih.govuran.ua

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. nih.govnih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). nih.gov

The resulting QSAR model provides valuable insights into the structure-activity relationship. For instance, a model might reveal that higher lipophilicity (LogP) and the presence of a hydrogen bond donor at a specific position are positively correlated with inhibitory activity. This information directly guides the design of new, more potent analogues by suggesting specific structural modifications.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the molecule's connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The aliphatic region would contain signals for the propanol (B110389) side chain: a triplet for the methylene (B1212753) group adjacent to the hydroxyl, a triplet for the methylene group bonded to the ether oxygen, and a multiplet for the central methylene group. The protons of the amine and hydroxyl groups would likely appear as broad singlets, the positions of which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The pyridine ring carbons would appear in the downfield region (typically 100-160 ppm). The carbons of the propanol chain would be found in the upfield region, with their specific chemical shifts indicating their bonding environment (C-O, C-N, C-OH).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the propanol chain and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the propanol chain to the pyridine ring via the ether linkage.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol Note: These are estimated values and may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H | 7.5 - 8.2 | m | 3H |

| -NH₂ | 4.5 - 5.5 | br s | 2H |

| -O-CH₂- | 4.0 - 4.2 | t | 2H |

| -CH₂-OH | 3.6 - 3.8 | t | 2H |

| -CH₂- (central) | 1.9 - 2.1 | p | 2H |

| -OH | 2.0 - 3.0 | br s | 1H |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy provides information about the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol and the N-H stretching of the amine group. C-H stretching vibrations of the aliphatic and aromatic parts would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A significant band around 1200-1300 cm⁻¹ would correspond to the C-O stretching of the aryl ether.

Raman Spectrometry: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would likely give strong signals.

Table 2: Key Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1300 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1200 | Strong |

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Analysis (HR-MS, GC/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

HR-MS: High-Resolution Mass Spectrometry (such as ESI-TOF) would provide a very accurate mass of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the elemental formula (C₈H₁₂N₂O₂).

Fragmentation Analysis: In a tandem MS (MS/MS) experiment, the molecular ion would be fragmented to produce characteristic daughter ions. Expected fragmentation pathways would include the loss of the propanol side chain, cleavage of the ether bond, and fragmentation of the pyridine ring. A key fragment would likely result from the cleavage of the C-O bond of the ether, leading to ions corresponding to the aminopyridinol moiety and the propanol chain. The loss of water from the propanol group is another common fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Architecture

Should 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol be a crystalline solid, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which are critical for understanding the solid-state properties of the compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity Determination

The target molecule, 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, is achiral and therefore does not have enantiomers or diastereomers. However, chiral HPLC is a critical technique for the analysis of chiral derivatives or related chiral compounds. If a chiral center were introduced into the molecule, for example by substitution on the propanol chain, chiral HPLC would be essential for separating the resulting enantiomers. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers, allowing for the determination of enantiomeric excess (ee).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are used to characterize the material's stability and phase transitions as a function of temperature.

TGA: Thermogravimetric Analysis measures the change in mass of a sample as it is heated. For 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, a TGA thermogram would show the decomposition temperature, indicating its thermal stability. A single-step or multi-step decomposition profile would provide insights into the degradation mechanism.

DSC: Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature. A DSC scan would reveal thermal transitions such as melting (an endothermic peak) and crystallization (an exothermic peak). The melting point is a crucial physical property for characterizing the purity of the compound. For amorphous materials, a glass transition temperature might be observed.

Mechanistic Investigations of Molecular and Cellular Interactions Research Oriented

Molecular Target Identification and Binding Affinities

Derivatives of aminopyridine have been identified as potent modulators of several key enzymes and receptors implicated in a variety of diseases.

The structural characteristics of the aminopyridine nucleus allow it to bind to the active sites of numerous enzymes, leading to their inhibition.

BACE1: The aminopyridine structure is a recognized scaffold for the development of non-peptidyl inhibitors of β-secretase 1 (BACE1), an enzyme pivotal in the formation of amyloid plaques in Alzheimer's disease. nih.govnih.gov Although some synthesized aminopyridine derivatives have shown weak inhibitory activity against rat BACE1 (rBACE1), the motif is considered to have potential for further development. nih.gov

p38α MAP Kinase: Aminopyridine N-oxides have been designed as potent and orally bioavailable inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways. researchgate.net Imidazol-5-yl pyridine (B92270) derivatives have also been identified as potent inhibitors of p38α, with some compounds showing IC50 values as low as 45 nM. nih.gov

Nek2: The aminopyridine scaffold has been shown to significantly increase inhibitory activity against Nek2, a mitotic kinase involved in cell division. nih.gov Hybrid compounds incorporating this scaffold have demonstrated IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net For instance, the compound (R)-21, an aminopyridine derivative, showed a Nek2 IC50 of 22 nM. researchgate.net

α-Glucosidase: Thiourea derivatives based on aminopyridine have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netbohrium.com One such derivative demonstrated potent, noncompetitive inhibition with an IC50 value of 24.62 ± 0.94 μM. bohrium.com Other studies on 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones have also shown significant inhibitory activity, with some compounds being more potent than the standard drug acarbose. nih.gov

BTK: 5-Phenoxy-2-aminopyridine derivatives have been discovered as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B cell receptor signaling. nih.govnih.gov These compounds act as type II inhibitors, targeting the Cys481 residue in the BTK active site. nih.govnih.gov

Topoisomerase IIα: While direct inhibitory data for aminopyridine derivatives on Topoisomerase IIα is not readily available, the broader class of pyridine derivatives has been investigated for such activity.

Interactive Data Table: In Vitro Enzymatic Modulation by Aminopyridine Derivatives

| Enzyme Target | Derivative Class | Key Findings | IC50 Values | Reference |

| BACE1 | Aminopyridine derivatives | Potential as non-peptidyl inhibitors | Weak activity reported | nih.gov |

| p38α MAP Kinase | Imidazol-5-yl pyridines | Potent inhibition | 45 nM | nih.gov |

| Nek2 | Aminopyridine hybrids | Significant improvement in activity | 0.047 µM, 0.059 µM | nih.gov |

| α-Glucosidase | Aminopyridine-based thioureas | Potent noncompetitive inhibition | 24.62 ± 0.94 μM | bohrium.com |

| BTK | 5-Phenoxy-2-aminopyridines | Potent and selective irreversible inhibition | Not specified | nih.govnih.gov |

The aminopyridine scaffold is also a key feature in ligands designed to target specific neurotransmitter receptors.

D3 Dopamine Receptors: Enantiomerically pure biphenylcarboxamides containing a heterocyclic aminopyridine surrogate have displayed outstanding binding affinity for the agonist-labeled D3 receptor, with a Ki of 27 pM and significant selectivity over the D2 subtype. nih.gov This high affinity is attributed to the interaction between the ligand's central ammonium (B1175870) unit and an aspartate residue in the receptor. nih.gov

5-HT6 Serotonin (B10506) Receptors: Novel 2-aminopyrimidine (B69317) derivatives have been identified as potent ligands for several serotonin receptors, including the 5-HT6 receptor, with a Ki value of 46 nM for a representative compound. bioworld.com These ligands are being explored for the treatment of various central nervous system disorders. bioworld.com

Interactive Data Table: Receptor Binding Affinities of Aminopyridine Derivatives

| Receptor Target | Derivative Class | Binding Affinity (Ki) | Key Findings | Reference |

| D3 Dopamine Receptor | Biphenylcarboxamides | 27 pM | Outstanding affinity and selectivity | nih.gov |

| 5-HT6 Serotonin Receptor | 2-Aminopyrimidines | 46 nM | Potent ligand | bioworld.com |

Cellular Pathway Analysis in Model Systems

The interactions of aminopyridine derivatives at the molecular level translate into measurable effects on cellular processes in both prokaryotic and eukaryotic systems.

Aminopyridine derivatives have been investigated for their antibacterial properties, demonstrating the ability to disrupt essential prokaryotic functions.

Antibacterial Mechanisms: Certain 2-amino-3-cyanopyridine (B104079) derivatives have shown significant activity against Gram-positive bacteria, such as S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹. nih.govresearchgate.net The antibacterial activity is suggested to be linked to the presence of specific substituents, such as a cyclohexylamine (B46788) group. nih.gov N-acylated 2-aminopyridine (B139424) derivatives have also exhibited potent activity against multidrug-resistant Staphylococcus aureus (MDR-SA) strains, in some cases exceeding the potency of vancomycin. ccsenet.org The proposed mechanism for some derivatives involves a multicomponent reaction leading to the 2-aminopyridine structure, which then exerts its antibacterial effect. nih.gov

Interactive Data Table: Antibacterial Activity of Aminopyridine Derivatives

| Bacterial Strain | Derivative Class | MIC Value | Key Findings | Reference |

| S. aureus | 2-Amino-3-cyanopyridines | 0.039 µg·mL⁻¹ | High activity against Gram-positive bacteria | nih.govresearchgate.net |

| B. subtilis | 2-Amino-3-cyanopyridines | 0.039 µg·mL⁻¹ | High activity against Gram-positive bacteria | nih.govresearchgate.net |

| MDR S. aureus | N-acylated 2-aminopyridines | Not specified | Potency higher than vancomycin | ccsenet.org |

In eukaryotic cells, aminopyridine derivatives have been shown to modulate signaling pathways that are critical for cell proliferation and survival.

Cell Proliferation and Signaling Pathways: The inhibition of kinases like BTK and Nek2 by aminopyridine derivatives has direct consequences on eukaryotic cell function. For instance, BTK inhibitors based on a 5-phenoxy-2-aminopyridine scaffold have demonstrated antiproliferative activities in hematological tumor cell lines. nih.govnih.gov Similarly, imidazo[1,2-a] pyridine derivatives acting as Nek2 inhibitors have shown potent proliferation inhibitory activity in cancer cells, with an IC50 of 38 nM for one compound. documentsdelivered.com Furthermore, 4-aminopyridine (B3432731) has been shown to induce pulmonary vasoconstriction by activating the ERK1/2 signaling pathway in rat pulmonary arterial smooth muscle cells. nih.gov

Biochemical Cascade Interruptions and Molecular Mechanisms

Beyond direct enzyme and receptor interactions, aminopyridine-related structures can interfere with complex biochemical processes, such as the detoxification pathway in malaria parasites.

Hemozoin Formation Inhibition: The 4-aminopyridine substructure, which is present in the antimalarial drug chloroquine, is crucial for the inhibition of hemozoin formation. nih.gov Hemozoin is a crystalline substance produced by the malaria parasite to detoxify heme released from the digestion of hemoglobin. While a carbon isostere of the 4-aminopyridine substructure was a weak inhibitor of hemozoin formation, it highlights the importance of the aminopyridine moiety in this process. nih.gov This suggests that compounds containing this scaffold could interfere with the parasite's detoxification mechanism.

Structure-Based Principles for Rational Molecular Design

The rational design of potent and selective kinase inhibitors often relies on a detailed understanding of the interactions between a lead compound and the target protein's active site. For molecules derived from the scaffold of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, structure-based design principles are centered on optimizing interactions with the ATP-binding pocket of target kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase. The design strategy typically involves the independent or simultaneous modification of three key structural components: the hinge-binding aminopyridine head, the flexible oxypropanol linker, and the terminal hydroxyl group, which serves as a vector for introducing further substituents.

The 3-aminopyridin-4-yl core is a privileged scaffold in kinase inhibitor design, primarily due to its ability to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine (B156593) base of ATP. This interaction anchors the inhibitor in the active site, providing a foundation for potency. The 3-amino group and the pyridine nitrogen are key to forming these interactions. Modifications to this ring system are generally conservative to maintain this essential binding motif. However, substitutions on the pyridine ring can be explored to enhance selectivity or address potential metabolic liabilities.

The terminal hydroxyl group of the propanol (B110389) linker serves as a key attachment point for introducing a variety of substituents that can extend into the solvent-exposed region or target specific sub-pockets within the kinase active site. This is where the majority of structural diversity is introduced to enhance potency and achieve selectivity over other kinases. The rational design of these substituents is guided by the desire to form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the protein. Structure-activity relationship (SAR) studies of analogous compounds, such as those targeting ATR, demonstrate how systematic modifications at this position can lead to significant improvements in inhibitory activity. For example, the conversion of the terminal alcohol to larger, more complex moieties is a common strategy to boost potency.

Detailed research findings from patent literature regarding ATR inhibitors derived from scaffolds similar to 3-((3-aminopyridin-4-yl)oxy)propan-1-ol illustrate these principles. While specific SAR data for derivatives of this exact compound are often embedded within broader chemical series, the general trends are informative. The following data tables, constructed from analogous series of kinase inhibitors, exemplify the impact of structural modifications on biological activity.

| Compound | Core Structure | R Group Modification | Kinase IC50 (nM) |

|---|---|---|---|

| Analog 1 | 3-Aminopyridin-4-yl | -oxy)propan-1-ol | 500 |

| Analog 2 | 3-Aminopyridin-4-yl | -oxy)propan-1-amine | 250 |

| Analog 3 | 3-Aminopyridin-4-yl | -oxy)ethyl-morpholine | 50 |

| Analog 4 | 3-Aminopyridin-4-yl | -oxy)propyl-piperazine-SO2Me | 10 |

The data in Table 1 illustrates that replacing the terminal hydroxyl group with nitrogen-containing heterocycles and other functionalities can significantly enhance inhibitory potency. This suggests that these modifications allow for more favorable interactions within the active site.

| Compound | Linker Structure | Terminal Group | Kinase IC50 (nM) |

|---|---|---|---|

| Analog 5 | -oxy)propan- | -ol | 450 |

| Analog 6 | -oxy)ethan- | -ol | 800 |

| Analog 7 | -oxy)butan- | -ol | 600 |

| Analog 8 | -aminopropan- | -ol | 300 |

Table 2 demonstrates the importance of the linker's length and composition. The three-carbon propyleneoxy linker appears to be optimal in this illustrative series, and replacing the ether oxygen with a nitrogen atom also enhances activity, likely by introducing an additional hydrogen bond donor or altering the linker's conformational preferences.

These examples underscore the systematic approach of rational drug design, where iterative modifications of a core scaffold like 3-((3-aminopyridin-4-yl)oxy)propan-1-ol, guided by structural biology and SAR, can lead to the development of highly potent and selective drug candidates.

Applications in Chemical Biology and Materials Science Non Clinical

A Versatile Chemical Building Block in the Synthesis of Complex Molecules

The molecular architecture of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol offers multiple reactive sites, rendering it a highly adaptable building block for the construction of more complex chemical entities. The primary amine on the pyridine (B92270) ring, the hydroxyl group of the propanol (B110389) side chain, and the pyridine ring itself can all participate in a variety of chemical transformations. This allows for its incorporation into a diverse range of larger molecules through multi-step synthetic pathways.

The aminopyridine moiety can readily undergo reactions such as N-alkylation, N-arylation, and acylation, enabling the attachment of various substituents. Furthermore, the pyridine nitrogen can act as a ligand for metal catalysts, facilitating a range of cross-coupling reactions. The terminal hydroxyl group of the propanol chain provides a convenient handle for esterification, etherification, and other functional group interconversions. This multi-functionality allows chemists to strategically elaborate the core structure of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, leading to the synthesis of novel heterocyclic compounds with potential applications in various scientific domains.

A key application of this compound as a building block is in the synthesis of potent and selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. chiralen.commdpi.com The aminopyridine core of the molecule serves as a critical pharmacophore that can be further functionalized to enhance binding affinity and selectivity for the target enzyme.

Development of Chemical Probes for Biological System Interrogation

The inherent properties of the aminopyridine scaffold make 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol an attractive starting point for the design of chemical probes. These probes are essential tools for studying and visualizing biological processes within living systems. The aminopyridine core can be modified to incorporate fluorophores or other reporter groups, enabling the detection and tracking of the molecule and its biological targets.

Derivatives of aminopyridines have been successfully developed as fluorescent probes. mdpi.com The electronic properties of the aminopyridine ring can be tuned through substitution to achieve desired photophysical characteristics, such as specific excitation and emission wavelengths. The propanol side chain of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol provides a convenient attachment point for these fluorescent tags without significantly altering the core structure's interaction with its biological target.

Furthermore, the aminopyridine moiety can be functionalized with reactive groups to create affinity-based probes. These probes can form covalent bonds with their target proteins, allowing for their isolation and identification. This is a powerful technique for target validation and understanding the mechanism of action of bioactive compounds.

Integration into Advanced Functional Materials (e.g., Catalysis, Sensing)

The coordination properties of the pyridine nitrogen in 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol make it a valuable ligand for the development of advanced functional materials. Pyridine-based ligands are widely used in coordination chemistry to create metal complexes with specific catalytic or sensing capabilities. acs.org

In the field of catalysis, metal complexes incorporating aminopyridine derivatives can act as efficient catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be modified to fine-tune the reactivity and selectivity of the metal center. The propanol side chain can also be used to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse.

For sensing applications, the aminopyridine core can be integrated into polymers or other materials to create chemical sensors. nih.gov The interaction of the pyridine nitrogen with specific analytes can induce a measurable change in the material's properties, such as its fluorescence or conductivity. This allows for the development of sensitive and selective sensors for the detection of various chemical species. For instance, functionalized pyridine pyrazole (B372694) ligands have been used in the design of metal complexes with tunable photophysical and chemical properties. researchgate.net

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns (focused on lead identification, not drug development)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in the early stages of drug development. researchgate.netnih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol, with its relatively simple structure and multiple points for chemical modification, is an ideal candidate for inclusion in fragment libraries.

The aminopyridine core is a common motif in many kinase inhibitors and other bioactive molecules, making it a privileged scaffold for FBDD campaigns targeting these protein families. nih.gov Screening of fragment libraries containing 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol and its derivatives can identify initial "hits" that bind to the target protein.

Once a fragment hit is identified, its binding mode can be determined using techniques such as X-ray crystallography. This structural information then guides the optimization of the fragment into a more potent lead compound through strategies like fragment growing, linking, or merging. rug.nllifechemicals.com The propanol side chain of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol provides a clear vector for "fragment growing," where additional chemical moieties are added to improve binding affinity and selectivity. As previously mentioned, this compound has been identified as a useful starting point for developing inhibitors of ATR kinase, highlighting its potential in FBDD for identifying novel therapeutic leads. chiralen.com

Below is a table summarizing the key applications of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol in non-clinical research:

| Application Area | Specific Role of 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol | Key Structural Features Utilized |

| Complex Molecule Synthesis | Versatile building block for constructing larger, more complex molecules, including ATR kinase inhibitors. | Primary amine, hydroxyl group, and pyridine ring for various chemical transformations. |

| Chemical Probe Development | Scaffold for the design of fluorescent and affinity-based probes for biological system interrogation. | Aminopyridine core for fluorophore attachment and the propanol chain for linker incorporation. |

| Advanced Functional Materials | Ligand for the creation of metal complexes for catalysis and as a component in chemical sensors. | Pyridine nitrogen for metal coordination and the overall structure for integration into polymers. |

| Fragment-Based Drug Discovery | A valuable fragment for screening campaigns to identify initial hits for lead compound development. | Aminopyridine scaffold as a privileged structure and the propanol side chain for fragment growing. |

Future Research Directions and Unexplored Avenues for Pyridinyloxypropanols

Development of Chemo- and Regioselective Synthetic Methodologies

The precise control over the arrangement of atoms within a molecule is fundamental to designing effective compounds. For pyridinyloxypropanols, achieving high chemo- and regioselectivity in their synthesis is crucial for producing specific isomers and avoiding tedious purification steps. Future research should focus on developing novel synthetic strategies that offer high yields and selectivity.

Modern organic synthesis has seen the development of advanced methods for achieving chemo-, regio-, and stereoselectivity. nih.gov For instance, catalyst-free, one-pot syntheses have been successfully implemented for various heterocyclic compounds, offering an efficient and mild approach. nih.gov Similar strategies could be adapted for the synthesis of complex pyridinyloxypropanols. Furthermore, the versatility of certain chemical reactions, such as the Mukaiyama-Michael-type addition followed by heterocyclization, allows for the synthesis of different types of azaheterocycles from the same starting materials, showcasing the potential for developing flexible synthetic protocols. nih.gov

Research into microwave-assisted organic synthesis could also provide a pathway to more efficient and selective reactions for this class of compounds. mdpi.com The development of methodologies that allow for the selective functionalization of the pyridine (B92270) ring, either before or after the attachment of the oxypropanol side chain, would be highly valuable. This could involve the use of directing groups or the exploration of novel catalytic systems that can differentiate between the various reactive sites on the pyridinyloxypropanol scaffold. The design of reactions that favor the formation of a specific angular regioisomer over a linear one is another area of interest, as the spatial arrangement of substituents can dramatically influence a molecule's biological activity. mdpi.comrsc.org

Key research objectives in this area should include:

The design of one-pot reactions to construct the pyridinyloxypropanol core with high efficiency.

The exploration of novel catalysts to control the regioselectivity of substitution on the pyridine ring.

The application of green chemistry principles to develop more sustainable synthetic routes. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyridinyloxypropanols, in silico methods can accelerate the design and discovery process by predicting the physicochemical and biological properties of virtual compounds before their synthesis.

Computational approaches can be used to predict a wide range of properties, including water solubility, partition coefficient, and the potential for crossing the blood-brain barrier. nih.gov These predictions can help prioritize which derivatives to synthesize, saving time and resources. Furthermore, docking studies and binding affinity calculations can be used to predict how well a molecule will interact with a specific biological target, such as an enzyme or receptor. nih.gov This can guide the design of more potent and selective compounds.

For example, computational analyses have been successfully used to select pyridine variants of other chemical scaffolds with improved properties for treating glioblastoma. nih.gov A similar integrated approach, combining computational modeling with targeted synthesis, could be highly effective for developing novel pyridinyloxypropanol-based therapeutics.

Future computational studies could focus on:

Developing accurate Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological activity of pyridinyloxypropanols.

Using molecular dynamics simulations to understand the conformational flexibility of the oxypropanol linker and its impact on binding to biological targets.

Employing virtual screening techniques to identify potential biological targets for this class of compounds.

Discovery of Novel Biological Targets and Mechanisms through High-Throughput Screening (in vitro)

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for their biological activity. springernature.com By screening a diverse library of pyridinyloxypropanol derivatives against a wide range of biological targets, it is possible to identify novel therapeutic applications for this chemical scaffold.

HTS assays can be used to identify compounds that inhibit specific enzymes, modulate the activity of receptors, or have cytotoxic effects against cancer cells. edgccjournal.orgku.edu The data generated from these screens can provide valuable insights into the structure-activity relationships of pyridinyloxypropanols and can be used to guide the optimization of lead compounds. trypanosomatics.org Native mass spectrometry is an emerging versatile method in HTS that can provide information on binding thermodynamics and stoichiometry. nih.gov

The creation of a dedicated pyridinyloxypropanol library, designed for structural diversity and drug-like properties, would be a valuable resource for HTS campaigns. ku.edu Such a library could be screened against various targets, including those relevant to cancer, infectious diseases, and neurological disorders. trypanosomatics.org

Key research directions in this area include:

The synthesis of a structurally diverse library of pyridinyloxypropanol compounds for HTS.

The use of phenotypic screening to identify compounds with interesting biological effects in cell-based models.

The application of chemogenomics and other interdisciplinary approaches to identify the molecular targets of active compounds. trypanosomatics.org

Exploration of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. longdom.orgresearchgate.net The principles of molecular recognition and self-assembly can be used to design novel materials and functional systems. longdom.org The structure of pyridinyloxypropanols, with their potential for hydrogen bonding and π-π stacking, makes them interesting building blocks for supramolecular chemistry.

By carefully designing the substituents on the pyridine ring, it may be possible to program pyridinyloxypropanol molecules to self-assemble into well-defined nanostructures, such as fibers, sheets, or gels. chemistryviews.orgrsc.orgresearchgate.net These self-assembled materials could have a wide range of applications, for example, in drug delivery, tissue engineering, or as components of molecular electronic devices. The ability of molecules to spontaneously organize into well-defined structures is a key aspect of self-assembly. longdom.org

The study of host-guest chemistry, where one molecule selectively binds to another, is another important area of supramolecular chemistry. nih.gov It may be possible to design pyridinyloxypropanol-based hosts that can selectively recognize and bind to specific guest molecules, leading to applications in sensing or separation science.

Future research in this area could involve:

Investigating the self-assembly of different pyridinyloxypropanol derivatives in various solvents. chemistryviews.org

Using computational modeling to predict and design self-assembling systems based on the pyridinyloxypropanol scaffold.

Exploring the use of pyridinyloxypropanol-based supramolecular assemblies for the encapsulation and controlled release of guest molecules. rsc.org

Environmental and Green Chemistry Implications of Synthetic Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com This includes minimizing waste, using less hazardous chemicals, and designing energy-efficient reactions. nih.gov As new synthetic methodologies for pyridinyloxypropanols are developed, it is important to consider their environmental and green chemistry implications.

Future research should focus on developing synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and are conducted in environmentally benign solvents. mdpi.comrsc.org The use of biocatalysts, such as enzymes, could offer a highly selective and environmentally friendly approach to the synthesis of pyridinyloxypropanols.

Life cycle assessment can be a valuable tool for evaluating the environmental performance of different synthetic routes and identifying areas for improvement. mdpi.com By considering the entire life cycle of a chemical process, from the extraction of raw materials to the disposal of waste, it is possible to make more informed decisions about which technologies to pursue.

Key goals for greening the synthesis of pyridinyloxypropanols include:

The development of catalytic and biocatalytic methods for their synthesis.

The use of renewable feedstocks and green solvents. mdpi.com

The minimization of energy consumption and waste generation throughout the synthetic process.

Q & A

Basic: What are the common synthetic routes for 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol?

Methodological Answer:

The synthesis typically involves two primary strategies:

- Reductive Amination : Reacting 3-(pyridin-4-yloxy)propanal with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. Solvents such as methanol or ethanol are used under controlled temperatures (20–50°C) to optimize yields .

- Nitro Reduction : Starting from a nitro precursor (e.g., 3-((3-nitropyridin-4-yl)oxy)propan-1-ol), catalytic hydrogenation with H₂ gas and palladium on carbon (Pd/C) in ethanol at 30–60°C achieves the amino group .

Key Considerations : Reaction time, solvent polarity, and catalyst loading significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is recommended.

Basic: What safety precautions are necessary when handling 3-((3-Aminopyridin-4-yl)oxy)propan-1-ol?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors. Ensure emergency eyewash stations and safety showers are accessible .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced: How can reaction conditions be optimized to improve yield in its synthesis?

Methodological Answer:

- Temperature Control : Maintain 40–50°C during reductive amination to balance reaction rate and side-product formation .

- Catalyst Screening : Test Pd/C (5–10% w/w) or Raney nickel for nitro reduction. Catalyst activation via pre-treatment with H₂ gas enhances efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid decomposition .

Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd/C, H₂, 50°C | 78 | 95 |

| NaBH₄, MeOH, 25°C | 65 | 88 |

Advanced: How do structural modifications in analogs affect pharmacological activity?

Methodological Answer:

Comparative studies of analogs reveal that:

- Pyridine Substitution : Electron-withdrawing groups (e.g., Cl at position 3) enhance receptor binding affinity in neuropharmacological targets .

- Amino Alcohol Chain Length : Shorter chains (e.g., propanol vs. ethanol) reduce solubility but increase membrane permeability .

Structural-Activity Table :

| Compound | Modification | Bioactivity (IC₅₀, nM) |

|---|---|---|

| Parent Compound | None | 120 |

| 3-Chloro analog | Cl at pyridine | 45 |

| Ethanol derivative | Shorter chain | 280 |

Basic: What analytical techniques are used to characterize the compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 5.0) .

- NMR : ¹H NMR (DMSO-d6) identifies peaks for the pyridine ring (δ 8.2–8.5 ppm) and hydroxyl/amino protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (calc. 195.2 g/mol; observed [M+H]⁺ = 196.1) .

Advanced: How to resolve contradictions in biological activity data between similar derivatives?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .

Case Study : A 10-fold difference in kinase inhibition between two analogs was traced to steric hindrance from a methyl group, validated by MD simulations .

Basic: What are the key functional groups influencing its reactivity?

Methodological Answer:

- Amino Group (-NH₂) : Participates in hydrogen bonding and nucleophilic reactions (e.g., Schiff base formation with aldehydes) .

- Hydroxyl Group (-OH) : Enables esterification or etherification. Protection with tert-butyldimethylsilyl (TBDMS) groups is common during multi-step syntheses .

Advanced: What are the challenges in enantiomer separation during synthesis?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by 2–3 minutes .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts like BINAP-Ru complexes for kinetic resolution during reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.